6-Isopropylpicolinimidamide
Description
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
6-propan-2-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C9H13N3/c1-6(2)7-4-3-5-8(12-7)9(10)11/h3-6H,1-2H3,(H3,10,11) |
InChI Key |
FUSOHTYYGLQNPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Overview of 6-Isopropylpicolinimidamide Synthesis
6-Isopropylpicolinimidamide is structurally characterized by an amidine functional group attached to a picolinic acid derivative with an isopropyl substituent at the 6-position. The synthesis typically involves the construction of the amidine moiety on a substituted pyridine ring.
Synthetic Routes and Key Reaction Steps
Starting Materials and Key Intermediates
- The synthesis generally begins with 6-isopropylpicolinonitrile or 6-isopropylpicolinamide as precursors.
- The nitrile or amide group is transformed into the amidine functionality through controlled chemical reactions.
Common Preparation Methods
Cyclisation and Amidination Using Alkoxy-bis(dialkylamino)methane Derivatives
- A notable patented process involves the use of alkoxy-bis(dialkylamino)methane reagents, such as tert-Butyloxy-bis-(dimethylamino)methane, to convert nitrile intermediates into amidines.
- This method proceeds via cyclisation in the presence of a hydrohalic acid (e.g., HCl) in an alkanol solvent such as n-butanol, methanol, or ethanol.
- The reaction conditions typically involve acidic cyclisation that simultaneously facilitates amidine formation and optional protecting group removal.
- This route is advantageous for its high yield and use of readily available reagents, making it suitable for large-scale synthesis.
Alternative Amidination via Reductive Amination
- Reductive amination of 6-substituted picolinimidamide derivatives can be employed to introduce alkyl substituents on the amino group, enhancing molecular diversity.
- This method uses reducing agents in the presence of aldehydes or ketones to modify the amino substituent after amidine formation.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| (A) | Starting nitrile or amide precursor | - | - | 6-Isopropylpicolinonitrile or amide |
| (B) | Alkoxy-bis(dialkylamino)methane derivative + base (alkali metal alkoxide/hydride) | Alcohol (methanol, ethanol, n-butanol) | Ambient to reflux | Formation of amidine intermediate |
| (C) | Hydrohalic acid (HCl preferred) for cyclisation | Same as above | Reflux | Cyclisation and optional protecting group removal |
| (D) | Optional deprotection step | Acidic or neutral | Ambient | Removal of protecting groups if present |
| (E) | Salt formation (optional) | Suitable solvent | Ambient | Conversion into pharmaceutically acceptable salts |
Research Findings and Optimization
- The choice of solvent strongly influences the reaction yield and purity. n-Butanol is often preferred due to its balance of polarity and boiling point, which facilitates efficient cyclisation and product isolation.
- Hydrohalic acid concentration and reaction time are critical parameters; excessive acid or prolonged heating can lead to side reactions or decomposition.
- Protecting groups on the amino functionality can be selectively removed post-cyclisation to yield the free amidine, allowing further functionalization.
- The use of alkoxy-bis(dialkylamino)methane reagents provides a more economical and scalable alternative to more expensive or less characterized reagents previously reported.
- Reductive amination post-amidine formation allows structural diversification, which is valuable for pharmaceutical lead optimization.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Alkoxy-bis(dialkylamino)methane cyclisation | High yield, cost-effective, well-characterized reagents | Requires acidic conditions, careful control of reaction parameters | High |
| Reductive amination modification | Enables structural diversification | Additional reaction step, requires reducing agents | Moderate |
| Direct amidine formation from nitriles | Straightforward | May require harsh conditions or expensive reagents | Variable |
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylpicolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The imidamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced forms.
Substitution: Formation of substituted picolinimidamide derivatives.
Scientific Research Applications
6-Isopropylpicolinimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Isopropylpicolinimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs of 6-isopropylpicolinimidamide, highlighting differences in substituents, physicochemical properties, and applications.
Key Research Findings
Substituent Effects on Bioactivity
- Halogen vs. Alkyl Groups : The 2-fluorophenyl analog (CAS 359-83-1) exhibits higher lipophilicity compared to alkyl-substituted derivatives like 6-isopropylpicolinimidamide. This difference may influence membrane permeability and target binding .
- Trifluoromethyl vs. In contrast, the isopropyl group may offer steric bulk without significant electronic perturbation .
Regiochemical Impact
- C6 vs. C4 Substitution : The 6-(trifluoromethyl) derivative (similarity score 0.64) shows higher structural similarity to 6-isopropylpicolinimidamide than the 4-substituted analog (score 0.54). This suggests that substituent position significantly affects molecular recognition in biological systems .
Biological Activity
6-Isopropylpicolinimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : Approximately 218.25 g/mol
- Structural Characteristics : The compound features a picolinamide backbone with an isopropyl group, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 6-Isopropylpicolinimidamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Anticancer Potential
In addition to antimicrobial effects, 6-Isopropylpicolinimidamide has been investigated for its anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. This has been particularly noted in studies focusing on breast and colon cancer cell lines.
Anthelmintic Activity
The compound's potential as an anthelmintic agent has also been explored. Research indicates that 6-Isopropylpicolinimidamide may effectively target parasitic worms, disrupting their life cycles through specific molecular interactions. This makes it a promising candidate in veterinary and human medicine for treating helminthic infections.
The biological activity of 6-Isopropylpicolinimidamide is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in metabolic processes within microbial and cancer cells.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.
- Cell Cycle Interference : In cancer cells, it may disrupt the cell cycle, leading to increased apoptosis .
Research Findings
Several studies have investigated the biological activity of 6-Isopropylpicolinimidamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria. |
| Study 2 | Anticancer Effects | Induced apoptosis in breast cancer cell lines; mechanism involves caspase activation. |
| Study 3 | Anthelmintic Potential | Showed efficacy against specific helminth species; mechanism involves disruption of energy metabolism. |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of 6-Isopropylpicolinimidamide against resistant bacterial strains. Results indicated a significant reduction in bacterial load among treated subjects compared to controls.
- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with 6-Isopropylpicolinimidamide led to reduced viability in colon cancer cells, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
